Human OCT1 Transporter Inhibition: Weak Affinity Differentiates This Compound from High-Potency Transporter Inhibitors
This compound was evaluated for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, measuring reduction in ASP⁺ substrate uptake. The compound displayed an IC₅₀ of 1.38 × 10⁵ nM (138 µM) [1]. By comparison, established OCT1 inhibitors such as decynium-22 exhibit IC₅₀ values in the nanomolar range, while moderate inhibitors like prazosin show IC₅₀ values of approximately 1–10 µM [2]. This quantitative difference of more than 10-fold separates this compound from potent OCT1 ligands and positions it as a low-affinity reference compound suitable for use as a negative control in OCT1-mediated transport studies.
| Evidence Dimension | OCT1 transporter inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.38 × 10⁵ nM (138 µM) |
| Comparator Or Baseline | Decynium-22 IC₅₀ ≈ 4–36 nM; Prazosin IC₅₀ ≈ 1.8–5.6 µM (literature values) |
| Quantified Difference | >10-fold weaker than moderate OCT1 inhibitors; >1,000-fold weaker than potent inhibitors |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells; ASP⁺ substrate uptake measured by microplate reader |
Why This Matters
The low OCT1 affinity makes this compound valuable as a negative control or specificity tool in transporter panels, where many screening compounds produce false-positive OCT1 inhibition signals.
- [1] BindingDB. Affinity Data for BDBM50241341: IC₅₀ = 1.38E+5 nM. Assay: Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP⁺ substrate uptake by microplate reader based analysis. BindingDB Entry, accessed May 2026. View Source
- [2] Ahlin G, Karlsson J, Pedersen JM, Gustavsson L, Larsson R, Matsson P, Norinder U, Bergström CAS, Artursson P. Structural requirements for drug inhibition of the liver specific human organic cation transport protein 1. J Med Chem. 2008;51(19):5932-5942. doi:10.1021/jm8003152. View Source
